



# **Investigating CFTR Gating with BPO-27 Racemate: Application Notes and Protocols**

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Compound of Interest		
Compound Name:	BPO-27 racemate	
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## Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating ion and fluid transport across epithelial surfaces. Its malfunctioning, due to genetic mutations, leads to Cystic Fibrosis (CF). The process of channel opening and closing, known as gating, is a complex mechanism initiated by phosphorylation of the regulatory (R) domain by protein kinase A (PKA) and subsequently driven by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs).[1][2][3] Dysregulation of CFTR gating is a key factor in the pathophysiology of CF and other diseases like secretory diarrheas and polycystic kidney disease, making it a significant target for therapeutic intervention.[4][5]

BPO-27 is a potent small-molecule inhibitor of CFTR.[4] The racemic mixture contains the active (R)-enantiomer and the inactive (S)-enantiomer.[6] Understanding the mechanism by which (R)-BPO-27 modulates CFTR gating is critical for the development of novel therapeutics. Initial studies involving patch-clamp electrophysiology and molecular modeling suggested that (R)-BPO-27 acts as an ATP-competitive inhibitor, binding to the cytoplasmic side of CFTR and stabilizing the closed state of the channel.[4][6] However, a recent cryo-electron microscopy study has provided a more nuanced view, proposing that (R)-BPO-27 functions as a direct pore-blocker.[7][8] This model suggests that (R)-BPO-27 physically occludes the chloride conducting pathway without preventing ATP hydrolysis, thereby uncoupling the two processes. [7][8]



These application notes provide detailed protocols for investigating the effects of **BPO-27 racemate** on CFTR gating using established electrophysiological and fluorescence-based techniques. The included methodologies for patch-clamp electrophysiology, Ussing chamber assays, and fluorescent membrane potential assays are designed to enable researchers to characterize the inhibitory activity and mechanism of action of BPO-27 and similar compounds.

## **Data Presentation**

The following tables summarize the quantitative data on the effects of the active enantiomer, (R)-BPO-27, on CFTR channel gating parameters.

Table 1: Inhibitory Potency of (R)-BPO-27 on CFTR

Assay Type	Cell Line	Parameter	(R)-BPO-27 IC₅₀	Reference
Cell-based fluorescence assay	FRT cells	Forskolin- stimulated Cl <sup>-</sup> current	~4 nM	[9]
Single-channel electrophysiology	Inside-out patches	CFTR channel closed state stabilization	~600 pM	[4]
Whole-cell patch clamp	HEK-293T cells	CFTR current inhibition	0.53 nM	[9]

Table 2: Effect of (R)-BPO-27 on CFTR Single-Channel Gating



Cell Line	Parameter	Control	(R)-BPO-27 (5 nM)	Reference
HEK-293T	Channel Open Probability (NPo)	0.29 ± 0.02	0.08 ± 0.01	[6]
HEK-293T	Mean Channel Open Time	Modest reduction	-	[6]
HEK-293T	Mean Channel Closed Time	-	Strong increase	[6]

#### Table 3: Impact of (R)-BPO-27 on ATP-Dependent CFTR Activation

Parameter	Control	(R)-BPO-27 (0.5 nM)	Reference
EC₅₀ for ATP activation of CFTR	0.27 mM	1.77 mM	[6]

## **Experimental Protocols**

# Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Recording

This protocol allows for the direct measurement of ion flow through individual or whole-cell populations of CFTR channels, providing detailed insights into gating kinetics.

#### Materials:

- Cells expressing wild-type or mutant CFTR (e.g., HEK-293T, CHO-K1)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution: 150 mM NaCl, 2 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM HEPES, pH
  7.4 with NaOH



- Pipette (intracellular) solution: 150 mM NaCl, 2 mM MgCl<sub>2</sub>, 10 mM HEPES, 1 mM EGTA, pH
  7.2 with NaOH
- Activating solution: Pipette solution supplemented with 1 mM ATP and the catalytic subunit of PKA (10 U/mL)
- BPO-27 racemate stock solution (in DMSO)
- CFTR agonists (e.g., Forskolin) and inhibitors (e.g., CFTRinh-172)

#### Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with pipette solution.
- Whole-Cell Configuration:
  - Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
  - $\circ$  Approach a cell with the patch pipette and form a gigaseal (>1 G $\Omega$ ).
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Hold the cell at a membrane potential of -40 mV.
  - Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to measure baseline currents.
  - Perfuse the cell with a solution containing a CFTR agonist (e.g., 10 μM Forskolin) to activate CFTR channels and record the stimulated currents.
  - Apply different concentrations of BPO-27 racemate to the bath and record the inhibition of CFTR currents.



- Inside-Out Patch Configuration (for single-channel recording):
  - After achieving a gigaseal in the cell-attached mode, gently pull the pipette away from the cell to excise a patch of membrane.
  - The intracellular side of the membrane will be facing the bath solution.
  - Perfuse the patch with the activating solution (containing ATP and PKA) to observe singlechannel openings.
  - Record baseline channel activity.
  - Perfuse the patch with the activating solution containing various concentrations of BPO-27 racemate to investigate its effect on single-channel gating (open probability, open time, closed time).
- Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current density, open probability (NPo), mean open time, and mean closed time.

## **Ussing Chamber Assay for Transepithelial Ion Transport**

This technique measures ion transport across a monolayer of polarized epithelial cells, providing a functional readout of CFTR activity in a more physiologically relevant context.[10] [11]

#### Materials:

- Polarized epithelial cells (e.g., FRT, Calu-3) grown on permeable supports (e.g., Transwells®)
- Ussing chamber system with voltage-clamp amplifier
- Krebs-Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 2.4 mM K<sub>2</sub>HPO<sub>4</sub>, 0.4 mM KH<sub>2</sub>PO<sub>4</sub>,
  1.2 mM MgCl<sub>2</sub>, 1.2 mM CaCl<sub>2</sub>, 25 mM NaHCO<sub>3</sub>, 10 mM Glucose, pH 7.4, gassed with 95%
  O<sub>2</sub>/5% CO<sub>2</sub>
- CFTR agonists (e.g., Forskolin, IBMX) and inhibitors (e.g., CFTRinh-172)



- BPO-27 racemate stock solution (in DMSO)
- Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride)

#### Procedure:

- Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial resistance (TEER) is formed.
- Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
- Equilibration: Add KBR solution to both chambers and allow the system to equilibrate (typically 30 minutes) while maintaining at 37°C and gassing with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Measurement of Short-Circuit Current (Isc):
  - Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
  - $\circ\,$  Add an ENaC inhibitor (e.g., 10  $\mu\text{M}$  Amiloride) to the apical chamber to block sodium absorption.
  - Add a CFTR agonist cocktail (e.g., 10 μM Forskolin and 100 μM IBMX) to the apical side to stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.
  - Once a stable stimulated current is achieved, add different concentrations of BPO-27
    racemate to the apical chamber to measure the dose-dependent inhibition of CFTR.
  - $\circ~$  Finally, add a known CFTR inhibitor (e.g., 10  $\mu\text{M}$  CFTRinh-172) to confirm that the measured current is CFTR-specific.
- Data Analysis: Calculate the change in Isc in response to the agonist and inhibitor additions.
  Determine the IC<sub>50</sub> value for BPO-27 by plotting the percentage of inhibition against the log of the BPO-27 concentration.

## **Fluorescent Membrane Potential Assay**



This high-throughput assay provides an indirect measure of CFTR activity by detecting changes in cell membrane potential upon channel activation or inhibition.[1][10][12]

#### Materials:

- Cells expressing CFTR plated in a 96- or 384-well black, clear-bottom plate
- Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
- Chloride-free buffer: Replace all chloride salts with gluconate or another suitable anion.
- High-potassium buffer for depolarization control
- CFTR agonists (e.g., Forskolin)
- BPO-27 racemate stock solution (in DMSO)
- Fluorescence plate reader with kinetic read capabilities

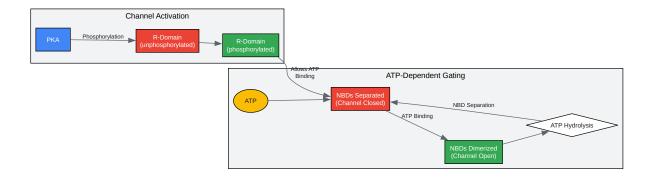
#### Procedure:

- Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.
- · Dye Loading:
  - Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
  - Remove the culture medium from the cells and add the dye solution.
  - Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
- Assay Measurement:
  - Place the plate in the fluorescence plate reader.
  - Record a baseline fluorescence reading for several minutes.
  - Add different concentrations of BPO-27 racemate to the wells and continue recording.



- Add a CFTR agonist (e.g., 10 μM Forskolin) to all wells to activate CFTR. CFTR activation will lead to chloride efflux and membrane depolarization, resulting in a change in fluorescence.
- Continue recording the fluorescence signal to measure the extent of inhibition by BPO-27.
- Data Analysis:
  - Normalize the fluorescence data to the baseline reading.
  - Calculate the response to the agonist in the presence and absence of the inhibitor.
  - Determine the IC₅₀ of BPO-27 by plotting the normalized response against the log of the inhibitor concentration.

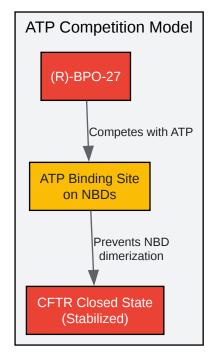
## **Signaling Pathways and Experimental Workflows**

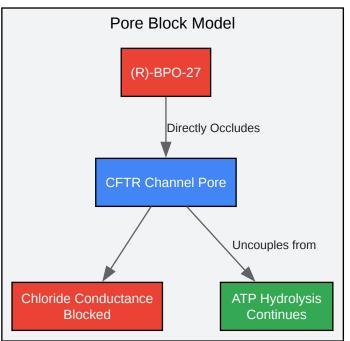


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Caption: CFTR channel activation and gating signaling pathway.



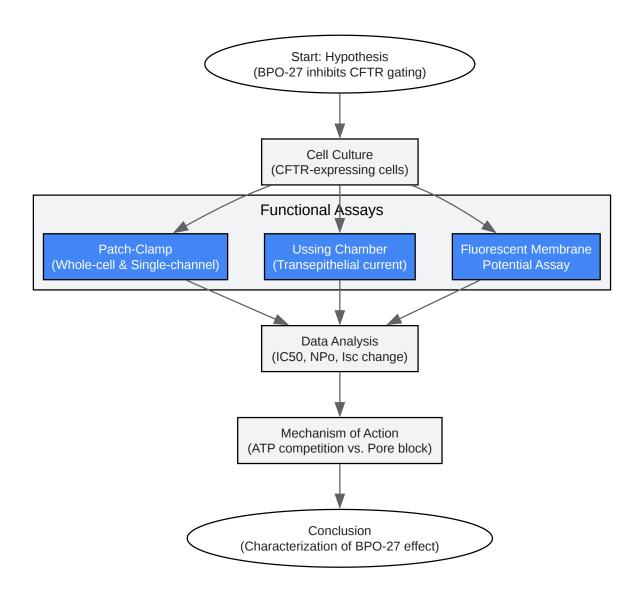




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Caption: Proposed mechanisms of (R)-BPO-27 inhibition of CFTR.





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Caption: Experimental workflow for investigating BPO-27's effect on CFTR.

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## Methodological & Application





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